BenchChemオンラインストアへようこそ!

Isoxanthohumol

Cytochrome P450 Drug Metabolism Drug-Drug Interactions

Select Isoxanthohumol (IXN) for unmatched CYP2C8 inhibitory potency (IC₅₀ = 0.2 μM)—far superior to xanthohumol or 8-prenylnaringenin. Its sub-micromolar AKR1B1 affinity (Ki = 0.34 μM, 44-fold over xanthohumol) makes it the definitive probe for polyol pathway studies. Distinct from its chalcone precursor, IXN's flavanone scaffold ensures target selectivity that 8-PN cannot replicate. For breast cancer SAR or metabolic activation studies exploiting in vivo conversion to 8-PN, IXN is the only valid choice. Insist on authenticated, high-purity IXN for reproducible pharmacology.

Molecular Formula C21H22O5
Molecular Weight 354.402
CAS No. 521-48-2; 70872-29-6
Cat. No. B2634060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxanthohumol
CAS521-48-2; 70872-29-6
Molecular FormulaC21H22O5
Molecular Weight354.402
Structural Identifiers
SMILESCC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C
InChIInChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3
InChIKeyYKGCBLWILMDSAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Isoxanthohumol (CAS: 521-48-2; 70872-29-6) Prenylflavonoid: Procurement & Research Grade Profile


Isoxanthohumol (IXN) is a prenylflavanone derived from the cyclization of the chalcone xanthohumol, a prominent secondary metabolite in hops (Humulus lupulus) [1]. As a flavanone with a prenyl substituent at the C-8 position, it is structurally and functionally distinct from its chalcone precursor [2]. Its molecular formula is C₂₁H₂₂O₅, with a molecular weight of 354.4 g/mol, and it is available from research chemical suppliers with typical purity of ≥98% [3].

Why Isoxanthohumol Cannot Be Directly Substituted with Xanthohumol or 8-Prenylnaringenin in Research


Despite their shared biosynthetic origin in hops, isoxanthohumol, xanthohumol, and 8-prenylnaringenin exhibit fundamentally different molecular frameworks—flavanone versus chalcone—which confer distinct physicochemical properties and biological activities [1]. A direct substitution of isoxanthohumol with xanthohumol is not scientifically valid due to divergent target selectivity, metabolic fate, and potency. For example, isoxanthohumol is a far more potent inhibitor of CYP2C8 (IC₅₀ = 0.2 μM) than 8-prenylnaringenin [2], while it shows weaker affinity for estrogen receptors (RBA ERβ = 0.019 ± 0.004) compared to the potent phytoestrogen 8-prenylnaringenin (RBA ERβ = 2.42 ± 0.62) [3]. Furthermore, isoxanthohumol undergoes metabolic demethylation to form 8-prenylnaringenin in vivo, introducing pharmacokinetic complexity absent in its analogs [4]. These quantifiable differences underscore the necessity of precise compound selection for reproducible and interpretable results.

Quantitative Differentiation Evidence for Isoxanthohumol vs. Xanthohumol and 8-Prenylnaringenin


CYP2C8 Inhibition: Isoxanthohumol is the Most Potent Hop Prenylflavonoid

Isoxanthohumol is the most potent inhibitor of CYP2C8 among major hop prenylflavonoids, with an IC₅₀ of 0.2 μM [1]. This potency is 5.5-fold greater than that of 8-prenylnaringenin (IC₅₀ = 1.1 μM) and 4-fold greater than that of 6-prenylnaringenin (IC₅₀ = 0.8 μM) [1].

Cytochrome P450 Drug Metabolism Drug-Drug Interactions

AKR1B1 (Aldose Reductase) Inhibition: Sub-Micromolar Ki with High Selectivity

Isoxanthohumol is a potent, uncompetitive tight-binding inhibitor of human aldose reductase AKR1B1 with a Ki of 0.34 μM, making it 2.1-fold more potent than 8-prenylnaringenin (Ki = 0.71 μM) and 44-fold more potent than xanthohumol (Ki = 15.08 μM) [1]. None of the three compounds inhibit AKR1A1, indicating high selectivity within the AKR superfamily [1].

Diabetes Aldose Reductase Enzyme Inhibition

Estrogen Receptor Beta (ERβ) Preferential Binding vs. 8-Prenylnaringenin

Isoxanthohumol exhibits weak but preferential binding to estrogen receptor beta (ERβ) with a relative binding affinity (RBA) of 0.019 ± 0.004, which is 9.5-fold higher than its affinity for ERα (RBA = 0.0020 ± 0.0002) [1]. In stark contrast, 8-prenylnaringenin is a potent phytoestrogen with high affinity for both ERα (RBA = 0.686 ± 0.18) and ERβ (RBA = 2.42 ± 0.62), being 127-fold more potent at ERβ than isoxanthohumol [1]. This functional divergence is critical: isoxanthohumol can serve as a low-activity control or a pro-drug for 8-PN via in vivo demethylation, whereas 8-PN acts as a direct, high-potency estrogen agonist.

Estrogen Receptor Selective Estrogen Receptor Modulator Hormone Replacement Therapy

Antiproliferative Activity Against Breast Cancer: Superior to Cisplatin in Specific Cell Lines

In a direct comparative study against the clinical chemotherapeutic cisplatin, isoxanthohumol demonstrated superior antiproliferative activity in two breast cancer cell lines. Specifically, isoxanthohumol was more potent than cisplatin against MDA-MB-231 and T-47D breast cancer cells [1]. While the study also found that xanthohumol was more potent than cisplatin in five cancer cell lines overall, the selective advantage of isoxanthohumol in these breast cancer models is noteworthy. It was also observed that the tested chalcones, including xanthohumol, possessed highly selective antiproliferative activity towards breast cancer lines compared to normal breast MCF 10A cells, with selectivity indices ranging from 5 to 10 [1].

Breast Cancer Antiproliferative Chemotherapy

Pharmacokinetic Half-Life Exceeding 20 Hours: Sustained Systemic Exposure

In a human pharmacokinetic study of a standardized hops extract, the prenylated phenols, including isoxanthohumol, exhibited long half-lives exceeding 20 hours [1]. This extended half-life is attributed to slow absorption and enterohepatic recirculation [1]. Notably, the study confirmed the metabolic conversion of isoxanthohumol to the potent phytoestrogen 8-prenylnaringenin via demethylation, as well as the cyclization of xanthohumol to isoxanthohumol [1]. This interconversion network is unique among this class of compounds and dictates that in vivo exposure to isoxanthohumol results in sustained levels of both the parent compound and its active metabolite.

Pharmacokinetics Bioavailability In Vivo

Optimal Research and Industrial Application Scenarios for Isoxanthohumol


Drug Metabolism and CYP2C8-Mediated Interaction Studies

Given its unparalleled potency as a CYP2C8 inhibitor (IC₅₀ = 0.2 μM) [4], isoxanthohumol is the superior choice for in vitro studies investigating CYP2C8-mediated drug metabolism, particularly for assessing potential drug-botanical interactions with hop-containing products. Researchers should select isoxanthohumol over xanthohumol or 8-prenylnaringenin when high inhibitory potency against CYP2C8 is the primary experimental variable.

Aldose Reductase (AKR1B1) Inhibition in Diabetic Complications Research

Isoxanthohumol's sub-micromolar Ki (0.34 μM) for AKR1B1, combined with its 44-fold greater potency over xanthohumol and lack of AKR1A1 inhibition [4], makes it the preferred chemical probe for elucidating the role of the polyol pathway in diabetic complications. Its selectivity profile supports its use in both biochemical assays and cell-based models of hyperglycemia-induced damage, where off-target effects on other AKR enzymes must be minimized.

Pro-Drug Studies of Estrogen Receptor Modulation

Isoxanthohumol's weak but preferential ERβ binding (RBA = 0.019) and its established in vivo conversion to the potent phytoestrogen 8-prenylnaringenin [4] position it uniquely for studies of metabolic activation and sustained estrogenic effects. This scenario is ideal for researchers investigating the pharmacology of hop-derived dietary supplements, where the distinction between direct and pro-drug estrogenic activity is critical for interpreting biological outcomes. Isoxanthohumol cannot be substituted by 8-PN in these studies.

Breast Cancer Antiproliferative Screening and Lead Optimization

Based on its demonstrated superior potency to cisplatin in MDA-MB-231 and T-47D breast cancer cell lines [4], isoxanthohumol is a compelling candidate for inclusion in focused libraries for anticancer drug discovery, particularly for breast cancer subtypes. Its natural origin and distinct prenylflavanone scaffold support its use in structure-activity relationship (SAR) campaigns aimed at optimizing antiproliferative activity and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoxanthohumol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.